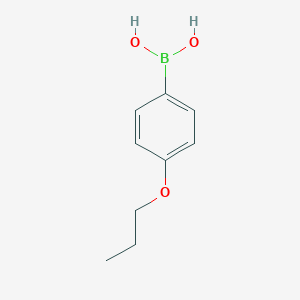

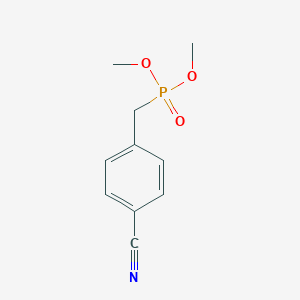

4-(Dimethoxyphosphorylmethyl)benzonitrile

Vue d'ensemble

Description

4-(Dimethoxyphosphorylmethyl)benzonitrile, also known as DMHP, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. DMHP is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic that has been used in both human and veterinary medicine. However, DMHP has not been approved for medical use, and its effects on the human body are not fully understood. In

Applications De Recherche Scientifique

4-(Dimethoxyphosphorylmethyl)benzonitrile has been used in scientific research to study the effects of PCP on the brain and behavior. PCP is known to produce a range of effects, including hallucinations, dissociation, and cognitive impairment. 4-(Dimethoxyphosphorylmethyl)benzonitrile has been used as a tool to study these effects in animal models, such as rats and mice. 4-(Dimethoxyphosphorylmethyl)benzonitrile has also been used to study the role of PCP receptors in the brain, which are thought to be involved in the development of schizophrenia and other psychiatric disorders.

Mécanisme D'action

4-(Dimethoxyphosphorylmethyl)benzonitrile acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. 4-(Dimethoxyphosphorylmethyl)benzonitrile blocks the activity of the NMDA receptor, which leads to a disruption of synaptic plasticity and the production of the effects associated with PCP.

Biochemical and Physiological Effects

4-(Dimethoxyphosphorylmethyl)benzonitrile produces a range of effects that are similar to those produced by PCP. These effects include hallucinations, dissociation, and cognitive impairment. 4-(Dimethoxyphosphorylmethyl)benzonitrile also produces changes in neurotransmitter levels in the brain, including increases in dopamine and decreases in serotonin. These changes are thought to be responsible for the rewarding and reinforcing effects of PCP and other dissociative anesthetics.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Dimethoxyphosphorylmethyl)benzonitrile has several advantages for use in scientific research. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in the brain. 4-(Dimethoxyphosphorylmethyl)benzonitrile is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, 4-(Dimethoxyphosphorylmethyl)benzonitrile has several limitations for use in lab experiments. It is not approved for medical use, which limits its potential applications in human research. 4-(Dimethoxyphosphorylmethyl)benzonitrile also produces a range of effects that are similar to those produced by PCP, which can make it difficult to interpret the results of experiments.

Orientations Futures

There are several future directions for research on 4-(Dimethoxyphosphorylmethyl)benzonitrile. One area of interest is the role of the NMDA receptor in the development of psychiatric disorders, such as schizophrenia. 4-(Dimethoxyphosphorylmethyl)benzonitrile has been used to study this role in animal models, but further research is needed to understand how these findings translate to humans. Another area of interest is the development of new drugs that target the NMDA receptor. 4-(Dimethoxyphosphorylmethyl)benzonitrile and other dissociative anesthetics have provided valuable insights into the role of this receptor, but they are not suitable for medical use. New drugs that target the NMDA receptor could have potential applications in the treatment of psychiatric disorders and other conditions.

Méthodes De Synthèse

4-(Dimethoxyphosphorylmethyl)benzonitrile is synthesized from 4-bromobenzonitrile and dimethyl phosphite. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as tetrahydrofuran or dimethylformamide. The reaction yields 4-(Dimethoxyphosphorylmethyl)benzonitrile as a white solid, which can be purified by recrystallization or chromatography.

Propriétés

IUPAC Name |

4-(dimethoxyphosphorylmethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12NO3P/c1-13-15(12,14-2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBXKFFOFJXZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12NO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254642 | |

| Record name | Dimethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180466-98-2 | |

| Record name | Dimethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180466-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl P-[(4-cyanophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, [(4-cyanophenyl)methyl]-, dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)